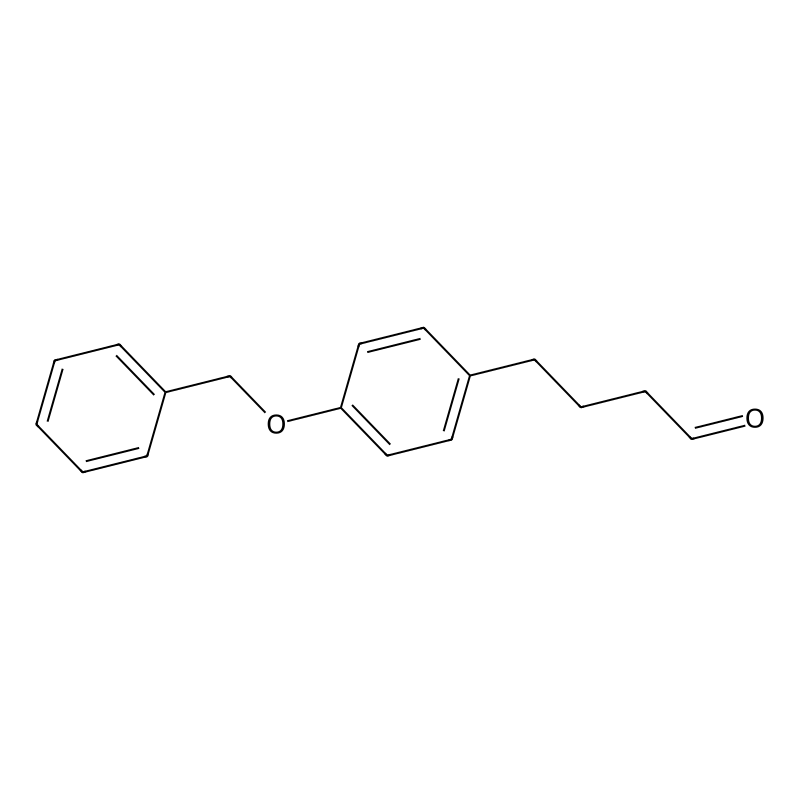Benzenebutanal, 4-(phenylmethoxy)-
Catalog No.
S784926
CAS No.
69172-21-0
M.F
C17H18O2
M. Wt
254.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
69172-21-0
Product Name
Benzenebutanal, 4-(phenylmethoxy)-
IUPAC Name
4-(4-phenylmethoxyphenyl)butanal
Molecular Formula
C17H18O2
Molecular Weight
254.32 g/mol
InChI
InChI=1S/C17H18O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-13H,4-6,14H2
InChI Key
JTIOHUDUWZWUCO-UHFFFAOYSA-N
SMILES
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC=O
Canonical SMILES
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC=O
Benzenebutanal, 4-(phenylmethoxy)- is a chemical compound with the chemical formula C14H14O2. It is also known as p-methoxybenzylidene butyraldehyde, and is commonly referred to as PMB. It belongs to the class of organic compounds known as benzaldehydes, which are compounds containing a benzene ring with a formyl group attached to it. PMB was first synthesized in 1952 by G. W. Wheland and W. A. Sheppard.
PMB is a yellow or light brown crystalline solid. It has a melting point of 102-105°C and a boiling point of 277°C. It is soluble in organic solvents such as methanol, ethanol, and acetone, but is insoluble in water. PMB has a strong odor and is sensitive to light.
PMB can be synthesized through the reaction of p-methoxybenzyl chloride with butyraldehyde in the presence of a base such as potassium carbonate. PMB can also be synthesized by the reaction of p-methoxybenzaldehyde with butyric anhydride in the presence of a catalyst such as zinc chloride.
The structure of PMB has been characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
The structure of PMB has been characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
PMB can be analyzed using various analytical methods such as gas chromatography, high-performance liquid chromatography, and infrared spectroscopy. These methods can detect the presence and purity of PMB in samples.
PMB has been found to have antibacterial, antifungal, and antiviral properties. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus, Candida albicans, and herpes simplex virus.
PMB has low toxicity and is considered safe for use in scientific experiments. However, it should be handled with care as it can cause irritation to the skin, eyes, and respiratory system. Proper safety measures should be taken while handling PMB.
PMB is used as a starting material in the synthesis of various organic compounds such as chalcones, pyrazoles, and pyridines. It is also used as a reagent in organic synthesis for the formation of C-C and C-N bonds. PMB is commonly used as a protecting group for aldehydes and ketones during organic synthesis.
Research on PMB is ongoing, and its potential applications in various fields are being explored. PMB's antibacterial and antiviral properties make it a potential candidate for use in the development of new drugs. Its use as a protecting group in organic synthesis is also being investigated.
PMB has potential applications in various fields of research and industry. Its use as a protecting group in organic synthesis can simplify the synthesis of complex organic molecules. PMB's antibacterial and antiviral properties make it a potential candidate for use in the development of new drugs. PMB can also be used as a starting material for the synthesis of various organic compounds.
Although PMB has potential applications in various fields, its use is limited by its low solubility in water. Future research can focus on improving the solubility of PMB in water, which can broaden its potential applications. Additionally, further research is needed to explore the full range of PMB's biological activities and potential as a drug candidate.
Some possible future directions for PMB research include:
1. Development of new PMB derivatives with improved biological activity and solubility properties.
2. Investigation of PMB's potential as a drug candidate for various diseases such as bacterial and viral infections.
3. Exploration of PMB's potential for use in materials science and nanotechnology.
4. Investigation of the toxicology and safety of PMB in various applications.
Some possible future directions for PMB research include:
1. Development of new PMB derivatives with improved biological activity and solubility properties.
2. Investigation of PMB's potential as a drug candidate for various diseases such as bacterial and viral infections.
3. Exploration of PMB's potential for use in materials science and nanotechnology.
4. Investigation of the toxicology and safety of PMB in various applications.
XLogP3
3.3
Wikipedia
Benzenebutanal, 4-(phenylmethoxy)-
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








